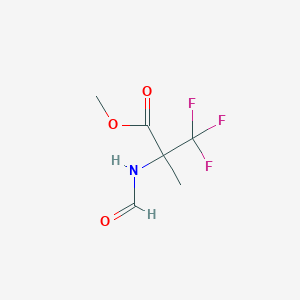

Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate

Description

Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate is an organic compound that contains a trifluoromethyl group, which is known for its unique chemical properties

Properties

IUPAC Name |

methyl 3,3,3-trifluoro-2-formamido-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3/c1-5(10-3-11,4(12)13-2)6(7,8)9/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVHLJNKDLGLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(C(F)(F)F)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate typically involves the reaction of 3,3,3-trifluoro-2-methylpropanoic acid with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formylamino group to an amine or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The formylamino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Methyl 3,3,3-trifluoro-2-diazopropionate: This compound also contains a trifluoromethyl group and is used in similar synthetic applications.

Methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate: Another trifluoromethyl-containing compound with distinct reactivity and applications.

Uniqueness

Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate is unique due to the presence of both the trifluoromethyl and formylamino groups, which confer distinctive chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.

Biological Activity

Methyl 3,3,3-trifluoro-2-(formylamino)-2-methylpropanoate (CAS 154617-29-5) is a fluorinated compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈F₃N O₃ |

| Molecular Weight | 199.13 g/mol |

| Physical State | Liquid |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The trifluoromethyl group enhances the compound's lipophilicity, which is critical for its biological interactions .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases the compound's permeability across cell membranes, allowing it to modulate various cellular pathways.

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, potentially serving as an anti-inflammatory agent.

- Cytotoxicity : Research indicates that it may induce cytotoxic effects in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments were conducted on several cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity with IC₅₀ values ranging from 30 to 70 µM. Flow cytometry analysis revealed that the compound induced apoptosis through activation of caspase pathways .

Study 3: Anti-inflammatory Properties

Another research focused on the anti-inflammatory potential of the compound using LPS-stimulated macrophages. The results showed a significant decrease in TNF-alpha and IL-6 production when treated with this compound at concentrations of 25 µM and above .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.